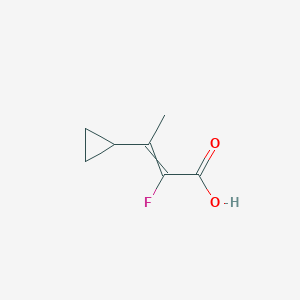

3-Cyclopropyl-2-fluorobut-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Cyclopropyl-2-fluorobut-2-enoic acid is a chemical compound with the molecular formula C7H9FO2 . It is a type of fluorinated compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a but-2-enoic acid group attached to a cyclopropyl group and a fluorine atom . The exact structure can be determined using techniques such as X-ray crystallography .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this compound can be determined through various experimental methods. These properties may include color, density, hardness, melting point, boiling point, and solubility .Applications De Recherche Scientifique

Enzyme Inactivation and Interaction

Gamma-Aminobutyric Acid Aminotransferase (GABA-AT) Inactivation : Compounds related to 3-Cyclopropyl-2-fluorobut-2-enoic acid have been studied for their ability to inactivate GABA-AT, an enzyme crucial in neurotransmitter regulation. For instance, (S,E)-4-Amino-5-fluoropent-2-enoic acid, a derivative, shows a mechanism-based inactivation of GABA-AT, indicating potential applications in neuroscience and pharmacology (Silverman et al., 1986).

1-Aminocyclopropane-1-carboxylic Acid (ACC) Deaminase Inhibition : The instability of 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) under physiological conditions and its inhibitory effect on ACC deaminase highlights its potential in biochemical studies related to plant growth and ethylene production (Liu et al., 2015).

Synthesis and Chemical Properties

Synthesis of Cyclopropyl Derivatives : Research on the synthesis of trans-2-(Trifluoromethyl)cyclopropylamine from 4,4,4-trifluorobut-2-enoic acid demonstrates the complex chemical transformations possible with cyclopropyl and fluorinated compounds, relevant for medicinal chemistry (Yarmolchuk et al., 2012).

Cyclopropane Fatty Acids Synthesis : The synthesis of cyclopropane fatty acids as possible inhibitors of mycolic acid biosynthesis, an important component in tuberculosis bacteria, suggests potential applications in developing antibacterial agents (Hartmann et al., 1994).

Divergent Chemical Reactions

- Cyclopropyl-Substituted Fluoroepoxides Rearrangements : Studies on the rearrangements of these compounds, demonstrating unique 1,5- and 1,2-fluorine migrations, reveal intricate chemical behaviors important for synthetic chemistry (Luo et al., 2014).

Antibacterial Applications

- Quinolone Antibacterial Agents : The synthesis and analysis of fluoro- and cyclopropyl-containing quinolones for antibacterial activity provide insights into the development of new antibacterial drugs (Atarashi et al., 1993).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Cyclopropyl-2-fluorobut-2-enoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopropylmethyl bromide", "Sodium fluoride", "2-Butynoic acid", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclopropylmethyl bromide is reacted with sodium fluoride in diethyl ether to form cyclopropylmethyl fluoride.", "Step 2: Cyclopropylmethyl fluoride is then reacted with 2-butynoic acid in the presence of sodium hydroxide to form 3-cyclopropyl-2-butenoic acid.", "Step 3: The resulting 3-cyclopropyl-2-butenoic acid is then treated with hydrochloric acid to form 3-cyclopropyl-2-chlorobut-2-enoic acid.", "Step 4: Finally, 3-cyclopropyl-2-chlorobut-2-enoic acid is reacted with sodium fluoride in the presence of water to form 3-Cyclopropyl-2-fluorobut-2-enoic acid." ] } | |

Numéro CAS |

1564046-42-9 |

Formule moléculaire |

C7H9FO2 |

Poids moléculaire |

144.14 g/mol |

Nom IUPAC |

(Z)-3-cyclopropyl-2-fluorobut-2-enoic acid |

InChI |

InChI=1S/C7H9FO2/c1-4(5-2-3-5)6(8)7(9)10/h5H,2-3H2,1H3,(H,9,10)/b6-4- |

Clé InChI |

SBOPRPMFVIOUAH-XQRVVYSFSA-N |

SMILES isomérique |

C/C(=C(\C(=O)O)/F)/C1CC1 |

SMILES |

CC(=C(C(=O)O)F)C1CC1 |

SMILES canonique |

CC(=C(C(=O)O)F)C1CC1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1470438.png)

![2-(4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470439.png)

![1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B1470440.png)

![2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1470441.png)

![3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B1470445.png)

![1-[3-(2,2-Difluoropropoxy)-phenyl]-ethanone](/img/structure/B1470452.png)

![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1470461.png)